molecular formula C26H34O4 B14368637 2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene CAS No. 91854-13-6

2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene

Cat. No.: B14368637
CAS No.: 91854-13-6
M. Wt: 410.5 g/mol
InChI Key: JOHWZFAFYMBKLF-UHFFFAOYSA-N
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Description

2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene is an organic compound that belongs to the class of anthracenes Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This specific compound is characterized by the presence of four propan-2-yloxy groups attached to the anthracene core at positions 2, 6, 9, and 10

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene involves its interaction with molecular targets such as enzymes or receptors. The compound’s polycyclic aromatic structure allows it to intercalate into DNA or interact with proteins, potentially affecting their function. The propan-2-yloxy groups may enhance its solubility and facilitate its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene is unique due to the presence of propan-2-yloxy groups, which can influence its solubility, reactivity, and interaction with other molecules. This makes it distinct from other anthracene derivatives and potentially useful in specific applications where these properties are advantageous .

Properties

CAS No.

91854-13-6

Molecular Formula

C26H34O4

Molecular Weight

410.5 g/mol

IUPAC Name

2,6,9,10-tetra(propan-2-yloxy)anthracene

InChI

InChI=1S/C26H34O4/c1-15(2)27-19-9-11-21-23(13-19)25(29-17(5)6)22-12-10-20(28-16(3)4)14-24(22)26(21)30-18(7)8/h9-18H,1-8H3

InChI Key

JOHWZFAFYMBKLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2OC(C)C)OC(C)C)OC(C)C

Origin of Product

United States

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